METHYL 4-[({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE
Overview
Description
Methyl 4-{[({3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate is a complex organic compound featuring a pyrazole and oxadiazole moiety. These heterocyclic structures are known for their diverse applications in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE typically involves multi-step reactions. The pyrazole ring can be synthesized via cycloaddition reactions involving diazo compounds and alkynes . The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids .
Industrial Production Methods
Industrial production methods for such compounds often utilize high-throughput techniques and catalysts to optimize yield and purity. Transition-metal catalysts and photoredox reactions are commonly employed to facilitate the synthesis of pyrazole and oxadiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[({3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include hydrazine, carboxylic acids, and diazo compounds. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper .
Major Products
The major products formed from these reactions include various substituted pyrazoles and oxadiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 4-{[({3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals due to its bioactive properties.
Agrochemistry: Employed in the synthesis of pesticides and herbicides.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action for compounds like METHYL 4-[({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Triazole Derivatives: Used in antifungal and antibacterial applications.
Thiadiazole Derivatives: Employed in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 4-{[({3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate is unique due to its combination of pyrazole and oxadiazole moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-[[[3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O6/c1-27-16(24)11-4-2-10(3-5-11)8-17-14(23)15-18-12(20-28-15)9-21-7-6-13(19-21)22(25)26/h2-7H,8-9H2,1H3,(H,17,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKNJUIBNSMZPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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